N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide -

N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Catalog Number: EVT-3803554
CAS Number:
Molecular Formula: C15H10Cl2N4O3S
Molecular Weight: 397.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide

Compound Description: 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide is a novel N-(naphthalen-1-yl)propanamide derivative synthesized and evaluated for antimicrobial activity. It exhibits notable antifungal activity against at least one fungus at half the potency of ketoconazole. []

Relevance: Although not directly structurally similar to N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, this compound is grouped under the same category of novel propanamide derivatives. [] Both compounds share a propanamide core and are being investigated for their potential antimicrobial activities, highlighting a shared research interest. []

2-(Benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide

Compound Description: 2-(Benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide is another novel N-(naphthalen-1-yl)propanamide derivative. This compound displays notable antifungal activity against at least one fungus at half the potency of ketoconazole. [] Furthermore, it exhibits anti-gram-negative bacterial activity against Yersinia enterocolitica (Y53). []

Relevance: Similar to the previous compound, this molecule is categorized as a novel propanamide derivative alongside N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. [] They both share a propanamide core and are being researched for their antimicrobial potential. []

2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide

Compound Description: 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, a novel N-(naphthalen-1-yl)propanamide derivative, demonstrates notable antifungal and anti-gram-positive bacterial activity. [] Its antifungal activity is comparable to half the potency of ketoconazole, while its anti-gram-positive bacterial activity is comparable to half the potency of chloramphenicol. []

Relevance: This compound, like N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, belongs to the category of novel propanamide derivatives. [] They share the propanamide core and are investigated for their potential antimicrobial effects. []

N-(Naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide

Compound Description: N-(Naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide is a novel N-(naphthalen-1-yl)propanamide derivative that displays significant antifungal and anti-gram-positive bacterial activity. [] It exhibits antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. []

Relevance: This compound is structurally closely related to N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. Both molecules share the core structure of 2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide but differ in the substituent on the nitrogen atom. [] This compound replaces the 2,4-dichlorophenyl group with a naphthalen-1-yl group. []

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide

Compound Description: This novel N-(naphthalen-1-yl)propanamide derivative exhibits significant anti-gram-positive bacterial activity comparable to half the potency of chloramphenicol. []

Relevance: This compound, like N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, is classified as a novel propanamide derivative. [] Sharing the propanamide core, both are being investigated for their potential in antimicrobial applications. []

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: The crystal structure of this compound reveals that the molecules form dimers through N—H⋯O hydrogen bonding. [, ] Steric repulsion causes rotation of the amide group relative to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl rings. [, ]

Relevance: This compound shares the 2,4-dichlorophenyl moiety with N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide. [, ] This structural similarity highlights a potential shared starting material or synthetic pathway.

2-[(5-Nitro-1H-benzimidazol-2-yl)thio]-N-(2-methylbenzoxazol-5-yl)acetamide (3e)

Compound Description: This benzoxazole derivative exhibits potent and selective anticancer activity against the A549 human lung adenocarcinoma cell line with an IC50 of 46.66 ± 11.54 μM. [] It induces apoptosis in A549 cells in a dose-dependent manner and increases SIRT1 levels. [] Docking studies suggest its mode of action might involve specific interactions with residues in the SIRT1 active site. []

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methylbenzoxazol-5-yl)acetamide (3g)

Compound Description: This benzoxazole derivative demonstrates potent and selective anticancer activity against the A549 human lung adenocarcinoma cell line with an IC50 of 55.00 ± 5.00 μM. [] It induces apoptosis in A549 cells in a dose-dependent manner and decreases SIRT1 levels. [] Similar to its nitro analog (3e), docking studies suggest that its activity might be driven by specific interactions with residues in the SIRT1 active site, despite their opposing effects on SIRT1 levels. []

Relevance: This compound is structurally related to N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide due to the presence of the 2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide moiety. [] Instead of a 2,4-dichlorophenyl group on the nitrogen atom, it features a 2-methylbenzoxazol-5-yl substituent, closely resembling compound 3e. [] The main difference with 3e and N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is the substitution of the nitro group at the 5-position of the benzimidazole ring with a chlorine atom. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamidehydrochloride (AM251)

Compound Description: AM251 is a well-established CB1 receptor antagonist/inverse agonist. [, , , ] It increases mIPSC frequency beyond control levels, an effect that can be reversed by the allosteric CB1 antagonist PSNCBAM-1. []

Relevance: AM251 shares the 2,4-dichlorophenyl moiety with N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, indicating a potential overlap in chemical building blocks or synthetic routes. [, , , ] Moreover, its role as a CB1 antagonist contrasts with the CB1 agonist activity reported for other pyrazole derivatives, highlighting the impact of structural modifications on receptor activity. []

N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Compound Description: This compound was synthesized and characterized using NMR, exhibiting two isomers (trans and cis) due to restricted rotation around the thioacetamide bond. []

Relevance: While not directly analogous to N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, this compound shares the thioacetamide group and the benzimidazole moiety. [] This shared structure emphasizes the diverse ways benzimidazole and thioacetamide can be incorporated into molecules with potential biological activities.

Properties

Product Name

N-(2,4-dichlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Molecular Formula

C15H10Cl2N4O3S

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C15H10Cl2N4O3S/c16-8-1-3-11(10(17)5-8)18-14(22)7-25-15-19-12-4-2-9(21(23)24)6-13(12)20-15/h1-6H,7H2,(H,18,22)(H,19,20)

InChI Key

CVVRGGBLJUIAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.